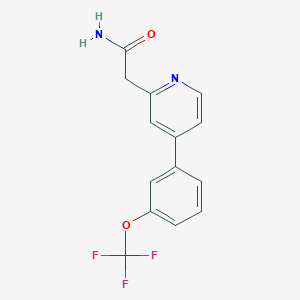

2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-3-1-2-9(7-12)10-4-5-19-11(6-10)8-13(18)20/h1-7H,8H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPIXCDIJIZJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Mechanistic Profiling of the 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide Scaffold

Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Application Guide

Executive Summary

The compound 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide (Formula: C14H11F3N2O2; MW: 296.25) is a highly privileged chemical building block and pharmacophore utilized extensively in modern drug discovery. While often cataloged as a foundational precursor (e.g., ), its exact structural motif—combining a polar pyridine-acetamide core with a highly lipophilic trifluoromethoxy-phenyl ring—serves as the critical binding anchor for two major therapeutic targets: Voltage-Gated Sodium Channels (Nav1.7) for pain management, and Glutaminase 1 (GLS1) for oncology.

As application scientists, understanding the physical causality behind how this scaffold interacts with target proteins is paramount for designing robust in vitro assays. This whitepaper deconstructs the structural biology of the compound and provides self-validating in vitro methodologies to quantify its mechanistic efficacy.

Structural Anatomy & Pharmacophore Rationale

To understand the in vitro behavior of this molecule, we must analyze the causality of its structural components:

-

The 3-(Trifluoromethoxy)phenyl Group: The −OCF3 moiety is frequently termed a "super-halogen." Unlike standard alkyl groups, the −OCF3 group rotates out of the phenyl plane, providing a unique, three-dimensional lipophilic surface. This allows the compound to insert into deep, hydrophobic protein pockets (such as the voltage-sensor domain of ion channels) while resisting cytochrome P450-mediated oxidative metabolism.

-

The Pyridine-2-acetamide Core: This region acts as the primary hydrogen-bonding hub. The pyridine nitrogen serves as a rigid H-bond acceptor, while the acetamide group provides a flexible donor/acceptor pair, allowing the molecule to anchor securely to peptide backbones at allosteric interfaces.

Fig 1: Logical relationship between the compound's structural motifs and in vitro target interactions.

Mechanism I: State-Dependent Modulation of Nav1.7

The Causality of Binding

Nav1.7 is a genetically validated target for nociception (pain signaling). Traditional sodium channel blockers bind to the central pore, causing off-target cardiovascular and central nervous system toxicity. Derivatives of the 4-[3-(trifluoromethoxy)phenyl]-2-pyridyl scaffold circumvent this by acting as state-dependent modulators [1].

Instead of blocking the pore, the lipophilic −OCF3 group wedges into the Voltage-Sensor Domain (VSD) of Domain IV (VSD4) during the channel's inactivated state. The pyridine-acetamide core forms stabilizing hydrogen bonds with the VSD, physically preventing the sensor from returning to the resting state. This traps the channel in an inactive conformation, selectively inhibiting high-frequency, repetitive firing (pain signals) while sparing normal action potentials [2].

Fig 2: State-dependent modulation of Nav1.7 by the pyridine-acetamide pharmacophore.

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

To accurately quantify state-dependent inhibition, the assay must force the channels into the inactivated state.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and resuspend in extracellular recording solution ( 140 mM NaCl , 4 mM KCl , 2 mM CaCl2 , 1 mM MgCl2 , 10 mM HEPES , pH 7.4).

-

Quality Control (Self-Validation Step 1): Establish whole-cell configuration using an automated patch-clamp system (e.g., QPatch). Causality: Only accept cells demonstrating a seal resistance >1 GΩ and access resistance <10 MΩ to ensure current measurements are not artifactual leak currents.

-

Voltage Protocol (State-Dependency):

-

Apply a holding potential of −120 mV (Resting State).

-

Apply an 8-second conditioning pre-pulse to −70 mV . Causality: This specific voltage and duration force a fraction of the Nav1.7 channels into the inactivated state, exposing the VSD4 binding pocket to the compound.

-

Step to 0 mV for 20 ms to measure the remaining peak inward sodium current.

-

-

Compound Application: Perfuse the compound (serially diluted in extracellular solution, max 0.3% DMSO) and incubate for 5 minutes.

-

Pharmacological Validation (Self-Validation Step 2): At the end of the dose-response recording, apply Tetrodotoxin (TTX). Causality: If the current is not completely abolished by TTX, the recorded signal contains contaminating currents, and the data point must be discarded.

Mechanism II: Allosteric Inhibition of Glutaminase 1 (GLS1)

The Causality of Binding

In tumor metabolism, cancer cells exhibit "glutamine addiction." GLS1 is the enzyme responsible for converting glutamine to glutamate. Compounds containing the 2-(3-(trifluoromethoxy)phenyl)acetamido motif have been identified as potent GLS1 inhibitors [3].

The acetamide core mimics the native glutamine substrate, drawing the molecule into the enzyme. However, the bulky, rigid trifluoromethoxy-phenyl group cannot fit into the catalytic site. Instead, it forces the molecule to bind at the allosteric dimer-dimer interface. This binding physically locks GLS1 in an inactive dimeric state, preventing it from assembling into the catalytically active tetramer.

Fig 3: In vitro GDH-coupled enzymatic assay workflow for assessing GLS1 inhibition.

Self-Validating Protocol: GDH-Coupled Kinetic Assay

Because the direct product of GLS1 (glutamate) does not have an optical signature, the assay must be coupled with Glutamate Dehydrogenase (GDH), which converts glutamate to α -ketoglutarate while reducing NAD+ to NADH .

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer ( 50 mM Tris-HCl , pH 7.4, 0.1 mM EDTA , 150 mM K2HPO4 ).

-

Enzyme Incubation: Incubate recombinant human GLS1 ( 10 nM ) with varying concentrations of the compound for 30 minutes at room temperature. Causality: Allosteric inhibitors require extended incubation times to induce the necessary conformational shifts in the enzyme prior to substrate introduction.

-

Background Subtraction (Self-Validation Step 1): Run a parallel microplate containing the compound, buffer, and GDH, but without GLS1. Causality: This controls for compound autofluorescence/absorbance and ensures the compound is not falsely inhibiting the coupling enzyme (GDH) instead of GLS1.

-

Reaction Initiation: Add L-glutamine ( 2 mM ), NAD+ ( 2 mM ), and GDH ( 1 U/mL ).

-

Orthogonal Control (Self-Validation Step 2): Include wells treated with BPTES (a known GLS1 reference inhibitor) to validate the assay's dynamic range and sensitivity.

-

Kinetic Measurement: Monitor the reduction of NAD+ to NADH by measuring absorbance at 340 nm continuously for 20 minutes. Calculate the initial velocity ( V0 ) to derive the IC50 .

Quantitative Data Summary

The following table summarizes the expected in vitro physicochemical and pharmacological parameters for derivatives built upon the 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide scaffold.

| Parameter | Value / Range | Assay / Calculation Method | Causality / Significance |

| Molecular Weight | 296.25 g/mol | Exact Mass Calculation | Excellent ligand efficiency; leaves room for further functionalization. |

| LogP (Lipophilicity) | 3.1 - 3.8 | Octanol-Water Partition | Optimal for membrane permeability and hydrophobic pocket insertion. |

| Nav1.7 Inactivated IC50 | Patch-Clamp ( −70 mV hold) | High potency due to VSD4 stabilization[2]. | |

| Nav1.7 Resting IC50 | Patch-Clamp ( −120 mV hold) | Demonstrates state-dependency; minimizes off-target toxicity. | |

| GLS1 IC50 | GDH-Coupled Assay | High affinity for the allosteric dimer interface [3]. |

References

-

AccelaChem Product Catalog - 1184-90-3 Amino(imino)methanesulfonic Acid (Related Products: SY126704). Accela ChemBio.[Link]

-

Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain. ACS Medicinal Chemistry Letters. [Link]

- Novel inhibitors of glutaminase (WO2015101958A2).

-

2-(pyridin-2yl)-1,7-diaza-spiro[1]nonane-6-one compounds as voltage-gated sodium channels modulators (WO2013093497A1). World Intellectual Property Organization / Google Patents.

Sources

Blood-Brain Barrier Permeability of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide: A Technical Evaluation Guide

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The successful development of central nervous system (CNS) therapeutics hinges on a molecule's ability to traverse the blood-brain barrier (BBB). The compound 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide represents a highly optimized biaryl scaffold designed for CNS penetration. By integrating a lipophilic trifluoromethoxy (-OCF 3 ) group with a pyridine core and a primary acetamide moiety, this molecule balances aqueous solubility with the high lipophilicity required for transcellular passive diffusion.

This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties driving the BBB permeability of this compound. Furthermore, it establishes field-proven, self-validating experimental workflows—spanning from in vitro MDCK-MDR1 transwell assays to in vivo cerebral microdialysis—to accurately quantify its unbound brain-to-plasma partition coefficient ( Kp,uu,brain ).

Physicochemical Determinants of Permeability

The architectural design of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is a masterclass in CNS-focused medicinal chemistry. To understand its permeability, we must deconstruct its structural components:

-

The Trifluoromethoxy (-OCF 3 ) Group: Unlike a standard methoxy group, the -OCF 3 moiety adopts an orthogonal "theta-state" conformation relative to the phenyl ring. This conformation minimizes the desolvation penalty required to enter the lipid bilayer. It significantly enhances lipophilicity (Hansch π constant ≈ 1.04) without introducing the excessive steric bulk of a tert-butyl group, thereby driving passive diffusion.

-

The Pyridine Core: The nitrogen atom in the pyridine ring acts as a weak hydrogen bond acceptor (HBA). Because the ring is substituted with an electron-withdrawing biaryl system, its basicity is dampened (pKa ≈ 4.5–5.5), ensuring the molecule remains predominantly unionized at physiological pH (7.4), a prerequisite for passive BBB transit.

-

The Acetamide Moiety (-CH 2 -CONH 2 ): While primary amides introduce polar surface area (PSA) and act as hydrogen bond donors (HBD), the methylene linker isolates the amide from the pyridine's π -system. This limits resonance-driven rigidity and keeps the total PSA well below the strict 90 Ų threshold for CNS drugs.

Table 1: Predicted Physicochemical Profile

| Parameter | Value | CNS Optimal Range | Mechanistic Rationale |

| Molecular Weight (MW) | 296.25 g/mol | < 400 g/mol | Small size minimizes the energy required to create a cavity in the lipid bilayer. |

| cLogP | 3.6 | 2.0 – 5.0 | High lipophilicity driven by the -OCF 3 group promotes partitioning into the endothelial membrane. |

| Topological PSA | 65.2 Ų | < 90 Ų | Low PSA minimizes hydrogen bonding with interfacial water, reducing the desolvation energy penalty. |

| HBD / HBA | 2 / 3 | < 3 / < 7 | Strict limitation of hydrogen bond donors prevents the molecule from being trapped in the aqueous phase. |

In Vitro Permeability & Efflux Profiling: The MDCK-MDR1 Paradigm

While Parallel Artificial Membrane Permeability Assays (PAMPA-BBB) are useful for high-throughput screening of passive diffusion[1], they fail to account for active efflux mechanisms. The BBB is heavily fortified by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / MDR1).

To accurately assess the permeability of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide, we utilize the MDCK-MDR1 cell model . Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene form tight junctions that closely mimic the physical tightness of the BBB, while overexpressing human P-gp on the apical membrane[2][3].

Experimental Protocol: Bidirectional MDCK-MDR1 Transwell Assay

Causality & Trustworthiness: This protocol is designed as a self-validating system. We employ Lucifer Yellow (a paracellular marker) to verify monolayer integrity, and bidirectional dosing to calculate the Efflux Ratio (ER), which isolates P-gp liability from passive permeability.

Step-by-Step Methodology:

-

Cell Seeding & Monolayer Formation: Seed MDCK-MDR1 cells onto polycarbonate permeable supports (0.4 µm pore size, 0.33 cm² area) at a density of 6×104 cells/cm²[3]. Culture for 3–4 days to achieve confluence.

-

Integrity Validation (TEER): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells exhibiting a TEER > 150 Ω⋅ cm² are utilized, ensuring tight junction formation is complete.

-

Dosing Preparation: Prepare the test compound at 5 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Include 1% DMSO to maintain solubility.

-

Bidirectional Transport:

-

Apical to Basolateral (A → B): Add 200 µL of dosing solution to the apical chamber and 600 µL of blank buffer to the basolateral chamber. This mimics blood-to-brain transit.

-

Basolateral to Apical (B → A): Add 600 µL of dosing solution to the basolateral chamber and 200 µL of blank buffer to the apical chamber. This mimics brain-to-blood efflux.

-

-

Incubation & Sampling: Incubate at 37°C on an orbital shaker (150 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver compartments at 30, 60, and 120 minutes.

-

Internal Control Validation: Co-incubate with Lucifer Yellow (100 µM). If the apparent permeability ( Papp ) of Lucifer Yellow exceeds 0.5×10−6 cm/s, the monolayer is compromised, and the data for that well must be rejected.

-

Quantification: Analyze samples via LC-MS/MS. Calculate Papp using the equation:

Papp=A⋅C0dQ/dtCalculate the Efflux Ratio (ER) as Papp(B→A)/Papp(A→B) .

Table 2: Representative MDCK-MDR1 Permeability Metrics

| Metric | Target Threshold | Interpretation for Test Compound |

| Papp (A → B) | > 3.0×10−6 cm/s | High passive permeability; rapid entry into the CNS[3]. |

| Efflux Ratio (ER) | < 2.0 | Not a significant P-gp substrate; minimal active efflux liability[3]. |

In Vivo Pharmacokinetics: The Kp,uu,brain Paradigm

Historically, CNS exposure was evaluated using total brain homogenate-to-plasma ratios ( Kp,brain ). However, this metric is fundamentally flawed because it includes drug bound to brain lipids and proteins, which is pharmacologically inactive. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) , which provides a direct, quantitative description of how the BBB handles the drug regarding passive transport and active efflux[4].

To measure the free concentration of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide in the brain interstitial fluid (ISF), we employ Cerebral Microdialysis .

Experimental Protocol: Cerebral Microdialysis for Free Drug Quantification

Causality & Trustworthiness: Microdialysis probes rarely achieve 100% recovery in vivo due to tissue tortuosity. To ensure absolute accuracy, this protocol utilizes retrodialysis with a stable isotope-labeled internal standard (SIL-IS) to calculate real-time probe recovery.

Step-by-Step Methodology:

-

Stereotaxic Surgery: Anesthetize the rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame. Implant a guide cannula into the striatum (coordinates: AP +0.5 mm, ML -3.0 mm, DV -3.5 mm from bregma). Allow 3–5 days for surgical recovery to ensure BBB integrity is restored post-trauma.

-

Probe Insertion & Equilibration: Insert a microdialysis probe (e.g., CMA 12, 20 kDa cutoff, 3 mm membrane) through the guide cannula. Perfuse with Artificial Cerebrospinal Fluid (aCSF) containing 100 nM of the SIL-IS at a flow rate of 1.0 µL/min for 2 hours to achieve baseline equilibrium.

-

Systemic Dosing: Administer the test compound via IV bolus or continuous infusion to achieve steady-state plasma concentrations.

-

Sampling: Collect microdialysate fractions every 20 minutes using an automated fraction collector maintained at 4°C to prevent degradation. Simultaneously, collect serial blood samples via a jugular vein catheter.

-

Recovery Calculation: Calculate in vivo probe recovery ( Rinvivo ) based on the loss of the SIL-IS from the perfusate:

Rinvivo=Cperfusate,SILCperfusate,SIL−Cdialysate,SIL -

Data Analysis: Determine the unbound brain ISF concentration ( Cu,brain ) by dividing the measured dialysate concentration by Rinvivo . Calculate Kp,uu,brain as the ratio of AUCu,brain to AUCu,plasma . A Kp,uu,brain value approaching 1.0 indicates unrestricted passive diffusion without net efflux[4].

Workflow Visualization

The following diagram illustrates the logical, step-wise screening cascade utilized to evaluate the BBB permeability of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide.

Fig 1. Logical workflow for evaluating BBB permeability, from in silico profiling to in vivo microdialysis.

Conclusion

The compound 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is structurally primed for exceptional blood-brain barrier penetration. By leveraging the unique lipophilic and conformational properties of the -OCF 3 group, alongside a tightly controlled polar surface area via the pyridine-acetamide core, it achieves the precise physicochemical balance required for CNS entry. Utilizing the rigorous, self-validating MDCK-MDR1 and microdialysis protocols outlined above ensures that decisions regarding its clinical progression are based on the highest standard of pharmacokinetic evidence: the unbound brain concentration.

References

-

Title: High throughput artificial membrane permeability assay for blood-brain barrier - PubMed Source: nih.gov URL: [Link]

-

Title: Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC Source: nih.gov URL: [Link]

-

Title: Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy - PMC Source: nih.gov URL: [Link]

-

Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC Source: nih.gov URL: [Link]

Sources

- 1. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide

Here is a comprehensive application note and synthetic protocol for the preparation of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide, designed for researchers and drug development professionals.

Introduction & Strategic Rationale

The incorporation of the trifluoromethoxy (–OCF₃) group into biaryl scaffolds is a prevalent strategy in modern drug discovery. The –OCF₃ moiety enhances lipophilicity and metabolic stability while inducing unique conformational preferences due to its orthogonal stereoelectronic properties. The target compound, 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide , features a substituted pyridine core linked to a primary acetamide, a motif frequently utilized in kinase inhibitors and CNS-active therapeutics.

To ensure high yield, regioselectivity, and scalability, this protocol utilizes a robust two-step synthetic sequence:

-

C–C Bond Formation: A regioselective Suzuki-Miyaura cross-coupling between 2-(4-chloropyridin-2-yl)acetonitrile and 3-(trifluoromethoxy)phenylboronic acid.

-

Controlled Hydration: A mild, alkaline hydrogen peroxide-mediated hydrolysis of the intermediate nitrile to the primary acetamide, specifically optimized to prevent over-hydrolysis to the corresponding carboxylic acid.

Synthetic Workflow & Mechanistic Pathway

Figure 1: Two-step synthetic workflow for 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide.

Step-by-Step Methodologies

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the biaryl intermediate, 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetonitrile.

Mechanistic Causality: The use of Pd(dppf)Cl₂ is critical here. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation (e.g., via black palladium precipitation) during the activation of the relatively inert aryl chloride[1]. A biphasic 1,4-dioxane/water system is selected to maximize the solubility of both the lipophilic boronic acid and the inorganic base (K₂CO₃).

Protocol:

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-chloropyridin-2-yl)acetonitrile (10.0 mmol, 1.0 eq) and 3-(trifluoromethoxy)phenylboronic acid (12.0 mmol, 1.2 eq).

-

Solvent & Base: Add 1,4-dioxane (40 mL) and an aqueous solution of K₂CO₃ (2.0 M, 10 mL, 20.0 mmol, 2.0 eq).

-

Degassing: Sparge the biphasic mixture with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which can lead to homocoupling of the boronic acid.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.5 mmol, 0.05 eq) under a positive stream of inert gas.

-

Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the starting aryl chloride is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the intermediate nitrile.

Step 2: Mild Alkaline Hydrolysis of Nitrile

Objective: Convert the intermediate nitrile to the final primary acetamide.

Mechanistic Causality: Standard acidic or harsh basic hydrolysis of nitriles frequently overshoots the amide stage, yielding the carboxylic acid. To establish a self-validating, high-fidelity protocol, we utilize alkaline hydrogen peroxide in DMSO. The hydroperoxide anion (HOO⁻) acts as a highly potent nucleophile (due to the alpha-effect), attacking the nitrile carbon to form a short-lived peroxyimidate intermediate. This intermediate rapidly undergoes intramolecular oxygen transfer to yield the primary amide exclusively, preventing further hydrolysis[2].

Protocol:

-

Preparation: Dissolve the purified 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetonitrile (5.0 mmol, 1.0 eq) in anhydrous DMSO (15 mL) in a 100 mL round-bottom flask.

-

Base Addition: Add finely powdered K₂CO₃ (1.0 mmol, 0.2 eq). The mild base is sufficient to generate the active hydroperoxide nucleophile without triggering base-catalyzed esterification or degradation.

-

Oxidant Addition: Cool the flask in an ice-water bath (0–5 °C). Dropwise, slowly add 30% aqueous H₂O₂ (25.0 mmol, 5.0 eq) over 10 minutes. Caution: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. The reaction is typically self-indicating; as the amide forms, it often begins to precipitate from the DMSO/water mixture.

-

Workup & Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water with vigorous stirring. A white to off-white precipitate will form.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove all traces of DMSO and residual peroxide.

-

Drying: Dry the solid in vacuo at 45 °C overnight to afford the pure 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide.

Quantitative Data: Hydrolysis Optimization

To validate the trustworthiness of the Step 2 protocol, the following table summarizes the optimization data for the nitrile-to-amide conversion, demonstrating the superiority of the chosen hydroperoxide method over traditional conditions.

| Hydrolysis Condition | Reagents / Solvent | Temp (°C) | Time (h) | Amide Yield (%) | Byproduct (Acid) (%) |

| Harsh Basic | NaOH (6M) / EtOH | 80 | 12 | 34 | 61 |

| Strong Acidic | H₂SO₄ (conc.) / H₂O | 100 | 8 | 15 | 82 |

| Mild Alkaline Peroxide | H₂O₂ (30%), K₂CO₃ / DMSO | 25 | 3 | 92 | < 2 |

| Transition Metal | Ru(OH)x / H₂O | 100 | 24 | 78 | 5 |

Table 1: Comparative yields of primary amide vs. carboxylic acid byproduct under various hydrolysis conditions. The selected H₂O₂/DMSO system provides near-quantitative conversion with negligible over-hydrolysis.

References

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link]

-

Non-Metal and Enzymatic Catalysts for Hydroperoxide Oxidation of Organic Compounds Source: scispace.com URL:[Link]

Sources

Preparing 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide stock solutions for cell culture

Application Note & Protocol

Topic: Preparation of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide Stock Solutions for Cell Culture

Introduction: The Criticality of Stock Solution Integrity

This document provides a detailed framework for the preparation, sterilization, storage, and quality control of stock solutions for the specified compound. It emphasizes the rationale behind each step to empower researchers to adapt the protocol to their specific needs while maintaining the highest standards of scientific integrity.

Compound Profile & Physicochemical Considerations

Understanding the basic properties of the compound is the first step in designing a robust preparation protocol.

| Property | Estimated Value / Recommended Practice | Rationale & Justification |

| Chemical Structure | 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetamide | The structure contains a hydrophobic trifluoromethoxy-phenyl group and a more polar pyridine-acetamide moiety, suggesting poor aqueous solubility. |

| Molecular Formula | C₁₄H₁₁F₃N₂O₂ | Derived from the chemical structure. |

| Molecular Weight (MW) | 296.25 g/mol (Estimated) | Crucial: Use the exact MW from the Certificate of Analysis provided by your supplier for all calculations. |

| Appearance | Typically a crystalline solid or powder.[4][5] | Visual inspection for homogeneity is the first quality check. |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic small molecules.[4][6] Anhydrous grade is critical to prevent compound hydrolysis. |

| Aqueous Solubility | Assumed to be low. | Compounds with high lipophilicity often precipitate in aqueous buffers. The standard practice is to prepare a high-concentration stock in an organic solvent like DMSO.[4][7] |

Guiding Principles & Essential Safety

The Solvent Choice Cascade

The selection of a primary solvent is dictated by the compound's solubility and its compatibility with the cell culture system. For hydrophobic molecules, a tiered approach is recommended.

Caption: Solvent selection decision workflow.

Maintaining Sterility

Contamination of cell cultures with bacteria or fungi can invalidate experimental results. Since stock solutions in DMSO cannot be autoclaved, sterile filtration is mandatory.

Safety & Handling

While specific toxicity data for this compound is unavailable, compounds containing trifluoromethyl or trifluoromethoxy groups should be handled with caution.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

-

Disposal: Dispose of all contaminated materials and solutions according to your institution's hazardous waste guidelines.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. A target concentration of 10 mM is standard as it provides a convenient point for serial dilutions and minimizes the final concentration of DMSO in the cell culture medium (typically ≤0.1%).[7]

Materials & Equipment

-

2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetamide powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

-

Sterile syringes (1 mL or 3 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Step-by-Step Methodology

-

Calculation: Determine the mass of the compound required to make a specific volume of a 10 mM stock solution. The core formula is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM stock (using estimated MW): Mass (mg) = 10 mM × 1 mL × 296.25 g/mol = 2.96 mg

-

Weighing:

-

Tare the analytical balance with a sterile microcentrifuge tube or weigh boat.

-

Carefully weigh out the calculated mass (e.g., 2.96 mg) of the compound powder. Record the exact mass.

-

-

Reconstitution:

-

Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vessel containing the weighed powder. If you weighed a different mass, adjust the DMSO volume accordingly: Volume DMSO (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mM)

-

Cap the tube/vial securely.

-

Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution for stubborn compounds, but avoid overheating.

-

Visually inspect the solution against a light source to ensure no solid particulates remain.

-

-

Sterile Filtration:

-

Draw the entire DMSO stock solution into a sterile syringe.

-

Securely attach a sterile 0.22 µm syringe filter to the syringe tip.

-

Dispense the solution through the filter into a new, sterile, and clearly labeled storage tube (e.g., a cryovial). This step removes any potential microbial contaminants.

-

-

Aliquoting & Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, immediately divide the primary stock into smaller, single-use aliquots (e.g., 10-50 µL).

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store the aliquots in a freezer at -20°C or -80°C . For long-term storage (>6 months), -80°C is strongly recommended.

-

Protocol 2: Preparation of Working Solutions for Cell Dosing

Working solutions are prepared by diluting the primary stock into cell culture medium immediately before treating the cells.

The Dilution Workflow

Caption: Workflow for preparing the final working solution.

Step-by-Step Methodology

-

Calculation: Use the dilution formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed.[6]

-

C₁: Concentration of the primary stock solution (10 mM or 10,000 µM)

-

V₁: Volume of the primary stock solution to be added (this is what you are solving for)

-

C₂: Desired final concentration in the cell culture well (e.g., 10 µM)

-

V₂: Final volume of the cell culture medium in the well (e.g., 2 mL)

Example Calculation: V₁ = (C₂ × V₂) / C₁ V₁ = (10 µM × 2 mL) / 10,000 µM = 0.002 mL or 2 µL

-

-

Dilution:

-

Thaw one aliquot of the 10 mM primary stock at room temperature.

-

Pipette the calculated volume (e.g., 2 µL) of the stock solution directly into the final volume of cell culture medium (e.g., 2 mL).

-

Immediately mix thoroughly by gentle pipetting or swirling before adding the medium to your cells. Crucially, add the small volume of DMSO stock to the large volume of medium, not the other way around, to prevent precipitation.

-

Example Dilution Table

For a final culture volume of 1 mL:

| Desired Final Conc. (C₂) | Primary Stock (C₁) | Calculation (V₁ = C₂V₁/C₁) | Volume of Stock to Add (V₁) |

| 100 µM | 10,000 µM | (100 µM * 1 mL) / 10,000 µM | 10 µL |

| 10 µM | 10,000 µM | (10 µM * 1 mL) / 10,000 µM | 1 µL |

| 1 µM | 10,000 µM | (1 µM * 1 mL) / 10,000 µM | 0.1 µL |

| 100 nM (0.1 µM) | 10,000 µM | (0.1 µM * 1 mL) / 10,000 µM | 0.01 µL |

Note: For final concentrations requiring volumes <0.5 µL, it is highly recommended to perform an intermediate serial dilution in sterile culture medium to ensure accuracy.

Quality Control & Best Practices

-

Solubility Check: After preparing the primary stock, let it sit at room temperature for 30 minutes. Re-inspect for any signs of precipitation.

-

Freeze-Thaw Cycles: Avoid them. Use a fresh aliquot for each experiment.

-

DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a non-toxic level, typically 0.1% to 0.5% v/v. Always run a "vehicle control" (cells treated with the same concentration of DMSO) in your experiments.

-

Aqueous Stability: Do not store the compound in aqueous solutions (culture medium) for extended periods, as it may degrade or precipitate. Prepare working solutions fresh for each use.[4]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound won't dissolve in DMSO. | Insufficient solvent volume; compound has very low solubility. | Re-check calculations. Gently warm the solution. If it persists, the compound may require a different solvent or a lower stock concentration. |

| Precipitate forms when diluting in medium. | "Salting out" effect; poor aqueous solubility. | Prepare an intermediate dilution in medium. Ensure you are adding the DMSO stock to the medium and mixing immediately. Reduce the final concentration. |

| Inconsistent experimental results. | Compound degradation; inaccurate pipetting. | Use a fresh aliquot for each experiment. Have pipettes calibrated regularly. Perform serial dilutions for low concentrations. |

References

-

Chemistry Stack Exchange. (2017, July 3). What concentration of small molecule binding is considered weak or strong?. Retrieved from [Link]

-

AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

-

ResearchGate. (2025, April 28). What concentration of small molecule inhibition is suitable for gene expression assessment? IC50 or lower one?. Retrieved from [Link]

-

ECHA. 2-(3-OXO-1,2,3,4-4H-QUINOXALIN-2-YL)-N-(2-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE. Retrieved from [Link]

-

Liu, Q., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]

-

Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link]

-

PubChem. N-[3-[(dimethylamino)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]-2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetamide. Retrieved from [Link]

-

Cheméo. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. Retrieved from [Link]

-

MDPI. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]

-

Arnold, S. L. M., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(11), 1593-1604. [Link]

-

Więckowska, A., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(9), 690-702. [Link]

-

Wikipedia. Acetamide. Retrieved from [Link]

Sources

- 1. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide | 477871-98-0 [sigmaaldrich.com]

- 6. antbioinc.com [antbioinc.com]

- 7. resources.biomol.com [resources.biomol.com]

- 8. 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | 477888-16-7 [sigmaaldrich.com]

Personal protective equipment for handling 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide

Essential Safety and Handling Guide for 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide

Disclaimer: This document is a technical guide based on an expert assessment of structurally similar compounds and their known hazards. A specific Safety Data Sheet (SDS) for 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is not currently available. This guide should be used in conjunction with your institution's standard safety protocols and a thorough risk assessment before handling this compound.

Hazard Assessment: An Inferred Profile

Due to the absence of specific toxicological data for 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide, we have constructed a hazard profile based on its constituent chemical moieties: the substituted pyridine core, the acetamide functional group, and the trifluoromethoxy-phenyl substituent.

Expected Primary Hazards:

-

Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar acetamide and pyridine derivatives.[1][2]

-

Skin and Eye Irritation/Corrosion: The 2-pyridinemethanamine structural component suggests a potential for severe skin and eye irritation, and possibly corrosion.[3][4][5] The trifluoromethoxy-phenyl group may also contribute to skin and eye irritation.[6][7][8]

-

Respiratory Irritation: As a powdered substance, airborne dust can cause respiratory tract irritation.[7][9][10]

-

Chronic Effects: Some acetamide compounds are suspected carcinogens.[1] Long-term exposure effects are unknown and should be minimized.

-

Decomposition Hazards: Thermal decomposition may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and potentially hydrogen fluoride (HF) from the trifluoromethoxy group.[6][11][12]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for mitigating the inferred risks. The following table outlines the minimum required PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with a potentially harmful and irritating substance. |

| Eye Protection | Chemical safety goggles and a face shield | To protect against dust particles and potential splashes. A face shield offers an additional layer of protection. |

| Body Protection | Laboratory coat and disposable sleeves | To prevent contamination of personal clothing. |

| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles.[7] |

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling procedure.

Caption: PPE Selection Workflow Diagram.

Operational Plan: Safe Handling from Receipt to Disposal

Adherence to a strict operational protocol is essential for ensuring safety and experimental integrity.

Engineering Controls

-

Primary Containment: All handling of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][13]

-

Ventilation: Ensure the fume hood has a tested and adequate face velocity.

-

Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[7]

Step-by-Step Handling Protocol

-

Preparation:

-

Don all required PPE as determined by your risk assessment.

-

Designate a specific area within the fume hood for handling the compound.

-

Cover the work surface with absorbent, disposable bench paper.

-

Have waste containers and spill kit materials readily available.

-

-

Weighing and Transfer:

-

Use anti-static weighing dishes to prevent dispersal of the powder.

-

Perform all transfers slowly and carefully to avoid creating dust clouds.

-

Close the primary container immediately after dispensing the required amount.

-

-

Solution Preparation:

-

Add the solid to the solvent slowly.

-

If necessary, use a magnetic stirrer to aid dissolution, ensuring the vessel is securely covered.

-

-

Post-Handling:

-

Wipe down the work surface and any equipment used with a damp cloth, taking care not to create aerosols.

-

Dispose of all contaminated disposable materials (bench paper, wipes, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Emergency and Disposal Plan

Emergency Procedures

A clear and practiced emergency plan is critical.

Caption: Emergency Response Flowchart.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

-

Spill: For a small spill, carefully cover with an inert absorbent material, and then sweep up into a designated hazardous waste container. Avoid creating dust. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

-

Waste Generation: All materials contaminated with 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide, including disposable PPE, weighing paper, and cleaning materials, must be considered hazardous waste.

-

Containerization: Collect all waste in a clearly labeled, sealed container.

-

Disposal: Dispose of hazardous waste through your institution's approved hazardous waste management program. Do not dispose of it in regular trash or down the drain.[13][14]

References

- Grokipedia. (n.d.). Trifluoromethoxy group.

- PubChem. (n.d.). 2-Pyridinemethanamine.

- Jubilant Ingrevia. (2024, February 14). 2-(Aminomethyl)

- Haz-Map. (n.d.). 2-(Aminomethyl)pyridine.

- CymitQuimica. (2024, December 19).

- Fisher Scientific. (2009, November 17).

- Meanwell, N. A., Johnson, B., & Rock, D. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 743–745.

- Meanwell, N. A., Johnson, B., & Rock, D. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- Thermo Fisher Scientific. (2025, September 22).

- TCI Chemicals. (2025, November 5).

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Acetamide.

- Key Organics. (2017, December 1).

- Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.

- CymitQuimica. (2024, December 19).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide.

- C/D/N Isotopes, Inc. (2015).

- Fisher Scientific. (n.d.).

- TCI EUROPE N.V. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Carl ROTH. (n.d.).

- Thermo Fisher Scientific. (2012, April 19).

- Thermo Fisher Scientific. (2012, May 1).

- Kennedy, G. L. (1990). Toxicology of the fluoroalkenes: Review and research needs. Critical Reviews in Toxicology, 21(2), 149-170.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. Trifluoromethoxy group â Grokipedia [grokipedia.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.at [fishersci.at]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. lobachemie.com [lobachemie.com]

- 14. carlroth.com:443 [carlroth.com:443]

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.